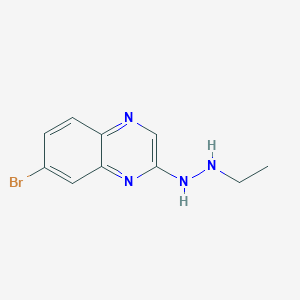
1-(7-Bromoquinoxalin-2-yl)-2-ethylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Bromoquinoxalin-2-yl)-2-ethylhydrazine is a chemical compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and chemical properties. The presence of a bromine atom at the 7th position and an ethylhydrazine group at the 2nd position of the quinoxaline ring makes this compound unique and of significant interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-(7-Bromoquinoxalin-2-yl)-2-ethylhydrazine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 7-bromoquinoxaline with ethylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and may require a catalyst to enhance the reaction rate and yield. The reaction conditions, including temperature and time, are optimized to achieve the desired product with high purity and yield .
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is designed to be cost-effective, environmentally friendly, and suitable for large-scale production. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often emphasized to minimize the environmental impact .
Análisis De Reacciones Químicas
1-(7-Bromoquinoxalin-2-yl)-2-ethylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the ethylhydrazine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the quinoxaline ring or the bromine atom, resulting in the formation of reduced derivatives.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in various substituted quinoxalines.
Aplicaciones Científicas De Investigación
1-(7-Bromoquinoxalin-2-yl)-2-ethylhydrazine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as a bioactive agent
Medicine: The compound’s biological activity makes it a candidate for the development of new therapeutic agents. It has been investigated for its potential to treat various diseases, including cancer, bacterial infections, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-(7-Bromoquinoxalin-2-yl)-2-ethylhydrazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(7-Bromoquinoxalin-2-yl)-2-ethylhydrazine can be compared with other quinoxaline derivatives, such as:
- 1-(2-Bromoethyl)-1,4-dihydroquinoxaline-2,3-dione
- 4-Amino-N’-(3-chloroquinoxalin-2-yl)benzohydrazide
- N’-(3-Chloroquinoxalin-2-yl)isonicotinohydrazide
- 3-Mercaptoquinoxalin-2-yl carbamimidothioate
These compounds share a similar quinoxaline core but differ in their substituents and functional groupsThis compound stands out due to its unique combination of a bromine atom and an ethylhydrazine group, which imparts distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C10H11BrN4 |
|---|---|
Peso molecular |
267.13 g/mol |
Nombre IUPAC |
1-(7-bromoquinoxalin-2-yl)-2-ethylhydrazine |
InChI |
InChI=1S/C10H11BrN4/c1-2-13-15-10-6-12-8-4-3-7(11)5-9(8)14-10/h3-6,13H,2H2,1H3,(H,14,15) |
Clave InChI |
TXALVMXGGRDUDN-UHFFFAOYSA-N |
SMILES canónico |
CCNNC1=CN=C2C=CC(=CC2=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


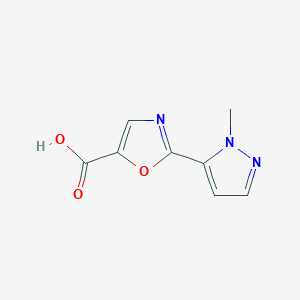
![3,6-Dimethyl-1-thiophen-3-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13873674.png)
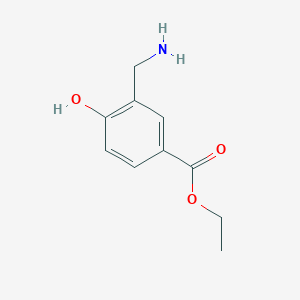
![3-(Chloromethyl)pyrido[2,3-b]pyrazine](/img/structure/B13873695.png)

![6-N-[2-(dimethylamino)ethyl]pyridine-2,6-diamine](/img/structure/B13873700.png)
![4-(cyclopropylamino)-2-[4-(methylcarbamoyl)anilino]pyrimidine-5-carboxamide](/img/structure/B13873705.png)
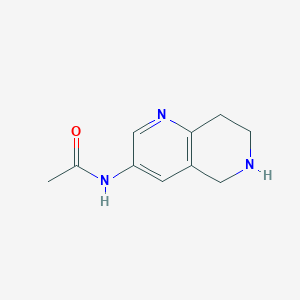
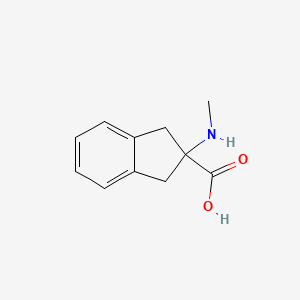
![2-[(1-Phenylethylamino)methyl]aniline](/img/structure/B13873716.png)
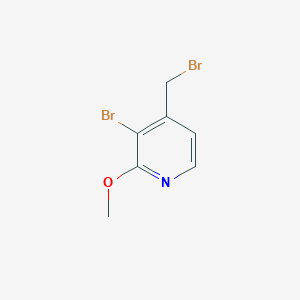
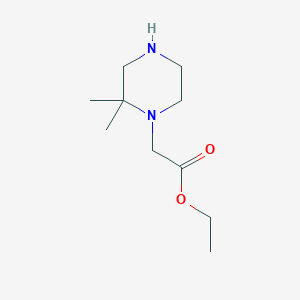
![Methyl 3-(2-methoxyquinolin-6-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate](/img/structure/B13873741.png)

